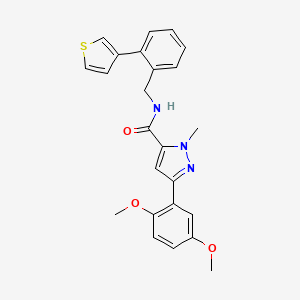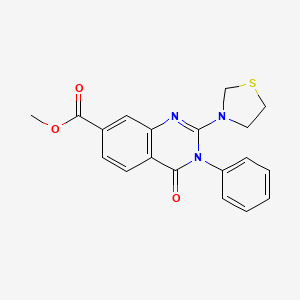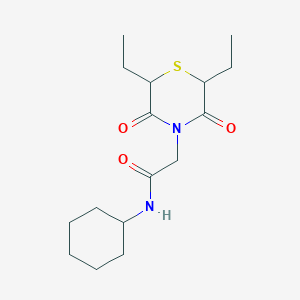
N-cyclohexyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclohexyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide” is a complex organic compound. It contains a cyclohexyl group, which is a cyclic hydrocarbon group consisting of six carbon atoms in a ring . It also contains an acetamide group, which is a functional group consisting of an acyl group bonded to nitrogen . The compound also features a 3,5-dioxothiomorpholin-4-yl group, which is a type of heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The cyclohexyl group would likely adopt a chair conformation, which is the most stable conformation for cyclohexane . The other groups would be arranged around this central structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. Again, without specific information on this compound, it’s not possible to provide these details .科学的研究の応用
Structural Aspects and Properties
The structural aspects of amide-containing isoquinoline derivatives, similar to "N-cyclohexyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide," have been extensively studied. For instance, research on structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides has demonstrated their potential in forming gels and crystalline solids when treated with mineral acids. These compounds have shown strong fluorescence emissions and are of interest in the development of materials with unique optical properties (Karmakar, Sarma, & Baruah, 2007).
Synthesis Techniques
A facile three-step synthesis approach has been developed for (±)-crispine A via an acyliminium ion cyclisation, which could potentially be applied to the synthesis of related compounds. This high-yielding cyclisation process showcases the versatility of amide derivatives in synthetic organic chemistry (King, 2007).
Antifungal Agents
Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as broad-spectrum antifungal agents, effective against Candida and Aspergillus species. Such compounds have been characterized by their fungicidal activity and represent a promising class of antifungal agents (Bardiot et al., 2015).
Muscarinic Agonist Activity
Substituted N-(silatran-1-ylmethyl)acetamides have shown partial muscarinic agonist activities, mimicking the effect of acetylcholine by binding directly to cholinoreceptors of the ileal smooth muscle. This highlights their potential application in the development of drugs targeting the muscarinic receptors (Pukhalskaya et al., 2010).
Antimicrobial and Hemolytic Activity
2-[[5-Alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have been synthesized and screened for antimicrobial and hemolytic activities. These compounds exhibit significant activity against various microbial species, underscoring their potential in antimicrobial research (Gul et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-cyclohexyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-3-12-15(20)18(16(21)13(4-2)22-12)10-14(19)17-11-8-6-5-7-9-11/h11-13H,3-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJPTIIJIIPTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


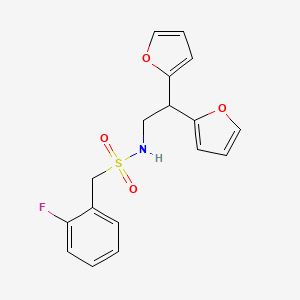


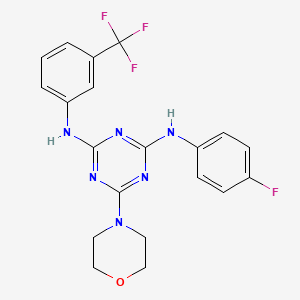
![N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2699430.png)
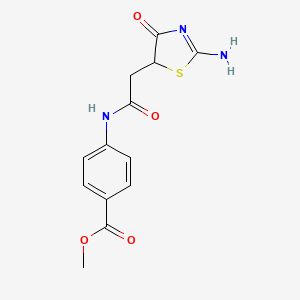


![8-(4-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2699437.png)
![3-[1-(4-Fluorosulfonyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B2699438.png)
![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B2699439.png)
